molecular formula C14H27F3O2Sn B1591725 Tributylstannyl 2,2,2-trifluoroacetate CAS No. 7299-28-7

Tributylstannyl 2,2,2-trifluoroacetate

Cat. No.: B1591725
CAS No.: 7299-28-7
M. Wt: 403.1 g/mol
InChI Key: OCNOFJZLJGLEGG-UHFFFAOYSA-M
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Description

Tributylstannyl 2,2,2-trifluoroacetate is an organotin compound with the molecular formula C14H27F3O2Sn. It is characterized by the presence of a trifluoroacetate group attached to a tributylstannyl moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and applications in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tributylstannyl 2,2,2-trifluoroacetate can be synthesized through the reaction of tributyltin hydride with 2,2,2-trifluoroacetic acid. The reaction typically involves the use of a catalyst and is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

Bu3SnH+CF3COOHBu3SnOCOCF3+H2\text{Bu}_3\text{SnH} + \text{CF}_3\text{COOH} \rightarrow \text{Bu}_3\text{SnOCOCF}_3 + \text{H}_2 Bu3​SnH+CF3​COOH→Bu3​SnOCOCF3​+H2​

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and stringent reaction conditions is essential to obtain a high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tributylstannyl 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.

    Oxidation Reactions: The stannyl group can be oxidized to form tin oxides or other organotin compounds.

    Reduction Reactions: It can act as a reducing agent in certain organic transformations.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield trifluoroacetamides, while oxidation reactions can produce organotin oxides.

Scientific Research Applications

Tributylstannyl 2,2,2-trifluoroacetate has a wide range of applications in scientific research, including:

    Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: The compound is used in the development of new drugs and therapeutic agents.

    Industry: It finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tributylstannyl 2,2,2-trifluoroacetate exerts its effects involves the interaction of the stannyl group with various molecular targets. The trifluoroacetate group enhances the reactivity of the compound, allowing it to participate in a wide range of chemical transformations. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction reactions, which are facilitated by the unique electronic properties of the trifluoroacetate group.

Comparison with Similar Compounds

    Tributyltin Chloride: Similar in structure but contains a chloride group instead of a trifluoroacetate group.

    Tributyltin Hydride: Contains a hydride group and is used as a reducing agent in organic synthesis.

    Tributyltin Oxide: An oxidized form of tributyltin used in various industrial applications.

Uniqueness: Tributylstannyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in reactions requiring strong electron-withdrawing groups and in the synthesis of fluorinated organic compounds.

Properties

IUPAC Name

tributylstannyl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C2HF3O2.Sn/c3*1-3-4-2;3-2(4,5)1(6)7;/h3*1,3-4H2,2H3;(H,6,7);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNOFJZLJGLEGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27F3O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587057
Record name Tributyl[(trifluoroacetyl)oxy]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7299-28-7
Record name Tributyl[(trifluoroacetyl)oxy]stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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